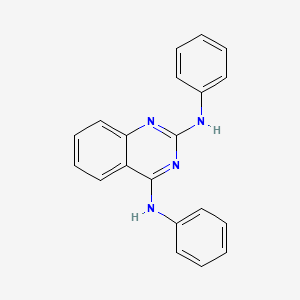

Quinazoline, 2,4-dianilino-

Description

Significance of Quinazoline (B50416) Scaffolds in Medicinal Chemistry and Chemical Biology

The quinazoline nucleus is one of the most vital scaffolds in medicinal chemistry, renowned for the broad spectrum of pharmacological activities its derivatives exhibit. wikipedia.orgcopernicus.orgnih.govnih.govrsc.orgfrontiersin.org This versatility has established quinazoline-based compounds as crucial components in the development of treatments for a wide array of diseases. nih.gov The therapeutic relevance of this heterocyclic system is underscored by the existence of numerous FDA-approved drugs for cancer therapy that incorporate the quinazoline motif.

Research has extensively documented the diverse biological properties of quinazoline derivatives, including:

Anticancer Activity : This is the most prominent therapeutic area for quinazolines. Many derivatives function as potent inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. rsc.orgbris.ac.ukarkat-usa.org The inhibition of these kinases disrupts tumor cell proliferation and angiogenesis, the process by which tumors form new blood vessels. bris.ac.uk Specifically, 2,4-disubstituted quinazoline derivatives have been synthesized and shown to possess potent antiproliferative and anti-angiogenesis activities. bris.ac.uk

Antimicrobial and Antibacterial Activity : Various quinazoline derivatives have demonstrated significant efficacy against a range of microbial and bacterial strains. rsc.orgfrontiersin.org For instance, certain quinazolin-4(3H)-one motifs have shown notable antibacterial effects. frontiersin.org

Anti-inflammatory Activity : The quinazoline scaffold is a key feature in compounds designed to combat inflammation. rsc.orgnih.gov

Other Therapeutic Applications : The biological potential of quinazolines extends further, with documented activities including antiviral, antimalarial, antihypertensive, anticonvulsant, and antioxidant effects. wikipedia.orgcopernicus.orgrsc.org

The significance of the quinazoline core lies in its ability to act as a versatile template. The nitrogen atoms and various positions on the bicyclic ring system (notably positions 2, 4, 6, and 7) can be substituted with different functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. wikipedia.org This adaptability enables medicinal chemists to design and synthesize extensive libraries of compounds, systematically exploring structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity for specific biological targets. nih.gov The 2,4-diamino substitution pattern, in particular, has been a fertile ground for discovering potent and selective enzyme inhibitors. wikipedia.orgrsc.org

Table 1: Selected Biological Activities of Quinazoline Derivatives

| Biological Activity | Therapeutic Target/Application | Reference(s) |

|---|---|---|

| Anticancer | EGFR, VEGFR-2, Antitumor, Anti-angiogenesis | rsc.orgbris.ac.ukarkat-usa.org |

| Antimicrobial | Antibacterial, Antifungal | rsc.orgfrontiersin.org |

| Anti-inflammatory | Inflammation pathways | rsc.orgnih.gov |

| Antiviral | Viral replication inhibition | wikipedia.org |

| Antihypertensive | Blood pressure regulation | nih.gov |

| Antimalarial | Antiplasmodial agents | rsc.org |

Historical Context of Quinazoline Derivatives in Synthetic and Biological Investigations

The history of quinazoline chemistry dates back to the 19th century. The first derivative was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid, which yielded 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govrsc.org However, the formal naming of the parent compound, quinazoline, did not occur until later. The first laboratory synthesis of quinazoline itself was achieved in 1903. copernicus.org

Early investigations laid the groundwork for synthetic methodologies to access the quinazoline core. A key historical method is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides to form 4(3H)-quinazolinones. copernicus.org Over the decades, a vast array of synthetic strategies has been developed to create substituted quinazolines, reflecting the growing interest in their pharmacological potential.

The synthesis of 2,4-disubstituted quinazolines, the direct precursors to the 2,4-dianilino systems, has been a subject of continuous development. Early methods often required harsh conditions, but modern organic synthesis has provided more efficient and versatile routes. These include:

One-pot, multi-component reactions : Catalyst-free, one-pot reactions involving 2-aminobenzophenones, aldehydes, and urea (B33335) have been developed to produce 2,4-disubstituted quinazolines in high yields. rsc.org

Metal-catalyzed cross-coupling reactions : Palladium-catalyzed tandem reactions have been employed to construct multi-substituted quinazoline scaffolds from readily available starting materials like 2-aminobenzonitriles. nih.gov

Ring transformation reactions : Thermolysis of 1,4-benzodiazepine (B1214927) derivatives has been shown to yield 4-substituted quinazolines through a ring contraction mechanism. copernicus.org

Stepwise substitution : A common and versatile approach involves the synthesis of a 2,4-dichloroquinazoline (B46505) intermediate from quinazoline-2,4-dione. The chlorine atoms can then be sequentially displaced by various nucleophiles, such as anilines, to afford the desired 2,4-dianilinoquinazoline derivatives. This stepwise approach allows for the introduction of different anilino groups at the 2- and 4-positions.

The biological investigation of these compounds began to intensify in the mid-20th century, leading to the discovery of their wide-ranging pharmacological activities and culminating in their establishment as a "privileged scaffold" in modern drug discovery. copernicus.orgnih.gov

Structural Elucidation Challenges and Advanced Characterization Needs for 2,4-Dianilinoquinazoline Systems

While the synthesis of 2,4-dianilinoquinazolines is well-established, the definitive characterization of their three-dimensional structures presents significant challenges that necessitate the use of advanced analytical techniques. The structural complexity arises primarily from the two C-N bonds connecting the anilino groups to the quinazoline core.

A major challenge is the potential for atropisomerism , a form of chirality that results from hindered rotation around a single bond. wikipedia.orgnih.gov In 2,4-dianilinoquinazoline derivatives, particularly those with bulky substituents at the ortho-positions of the aniline (B41778) rings, rotation around the C(quinazoline)-N(aniline) bonds can be severely restricted. bris.ac.uk This restriction can create a high enough energy barrier to allow for the isolation of individual, non-interconverting rotational isomers (rotamers), known as atropisomers. wikipedia.org

These atropisomers, while having the same chemical formula and connectivity, are distinct chemical entities with different spatial arrangements. This can lead to:

Complex NMR Spectra : Instead of a single set of signals, the NMR spectrum of a sample containing multiple atropisomers may show duplicated or broadened peaks, complicating interpretation. copernicus.org The rate of interconversion between rotamers can be temperature-dependent, meaning that variable-temperature NMR studies are often required to understand the dynamic processes at play. copernicus.org

Differential Biological Activity : Since biological targets like enzymes are chiral, different atropisomers can exhibit vastly different biological activities. For example, in a related 3-(2-hydroxyphenyl)quinazolin-4-one system, one atropisomer was found to be 16-fold more potent against MRSA than its counterpart. nih.gov This highlights the critical need to separate and characterize individual atropisomers in drug development.

To overcome these challenges, researchers must employ a suite of advanced characterization techniques:

Multidimensional NMR Spectroscopy : Standard 1D ¹H and ¹³C NMR are often insufficient. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of complex molecules. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, which is crucial for determining conformation and the relative orientation of the aniline rings. nih.gov

Computational Analysis : Quantum mechanical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the stable conformations, calculate the energy barriers to rotation, and simulate NMR chemical shifts. csic.eschemrxiv.org Comparing calculated data with experimental NMR data can help validate a proposed structure and differentiate between possible isomers. csic.es

High-Resolution Mass Spectrometry (HRMS) : This technique is vital for confirming the elemental composition of the synthesized compounds with high accuracy. mdpi.comacs.orgtandfonline.com

X-ray Crystallography : When suitable single crystals can be obtained, X-ray diffraction provides the most definitive structural information, confirming bond lengths, angles, and the solid-state conformation of the molecule. nih.gov

The structural elucidation of 2,4-dianilinoquinazoline systems is therefore a non-trivial task that demands a synergistic approach, combining sophisticated synthetic strategies with advanced spectroscopic and computational methods to fully define their complex and dynamic three-dimensional nature. chemrxiv.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

27142-44-5 |

|---|---|

Molecular Formula |

C20H16N4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-N,4-N-diphenylquinazoline-2,4-diamine |

InChI |

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(24-19)22-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,24) |

InChI Key |

VNPWQZPLOBAPPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dianilinoquinazoline and Analogues

De Novo Synthesis Strategies

De novo synthesis, the construction of complex molecules from simpler precursors, is a cornerstone of organic chemistry. rsc.orgnih.govnih.govmdpi.comillinois.edu For 2,4-dianilinoquinazoline, these strategies involve building the quinazoline (B50416) ring system from acyclic or simpler cyclic starting materials.

Cyclization Reactions for Quinazoline Ring Formation

Cyclization reactions are fundamental to the formation of the heterocyclic quinazoline core. nih.govwikipedia.org These reactions typically involve the formation of one or more new bonds to close a ring structure.

A notable approach for the synthesis of N4-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization. organic-chemistry.orgacs.orgnih.gov This method, which utilizes an iron-HCl system for the reduction, has proven to be an efficient route. organic-chemistry.orgacs.orgnih.gov The process can be extended through an additional N-alkylation step to produce fused heterocyclic systems in a one-pot procedure. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This strategy offers a practical and economical alternative to traditional methods that often provide modest yields or necessitate harsh reaction conditions. organic-chemistry.org

A key feature of this methodology is its tolerance to a subsequent intramolecular N-alkylation, allowing for the creation of fused heterocycles in a single procedural pot. acs.orgnih.gov This facile, two-step synthesis of tricyclic quinazolines is facilitated by cyanoimidation and tandem reductive cyclization starting from 2-nitrobenzaldehydes. acs.orgnih.gov Further investigations into the formation of these tricyclic systems have explored the ring-opening/ring-closing cascade mechanism. acs.org Good yields of tricyclic quinazolinones can be achieved through the selective hydrolysis of the corresponding tricyclic quinazolines in either acidic or basic conditions. acs.orgnih.gov

| Starting Material | Reagents | Key Transformations | Product Type |

| 2-Nitrobenzaldehydes | Cyanoimidate, Amine, Fe/HCl | Tandem condensation, Reductive cyclization | N4-substituted 2,4-diaminoquinazolines |

| Methyl N-cyano-2-nitrobenzimidates | Amine, Fe/HCl | Tandem condensation, Reductive cyclization, Intramolecular N-alkylation | Tricyclic quinazolines |

| Tricyclic quinazolines | Acid or Base | Selective hydrolysis | Tricyclic quinazolinones |

Carbonylation reactions, which introduce a carbonyl group into a molecule, offer another versatile route to quinazoline derivatives. encyclopedia.pub These reactions often employ carbon monoxide (CO) as a C1 source. encyclopedia.pub The combination of carbonylation with visible-light photocatalysis presents a sustainable approach, although early reports faced challenges with selectivity and efficiency under high CO pressures or high-energy irradiation. encyclopedia.pub

Palladium-catalyzed carbonylation reactions are widely used in the synthesis of quinolin-4-ones and can be adapted for quinazoline synthesis. mdpi.com These methods often involve the use of carbon monoxide gas. mdpi.com However, advancements have led to the use of solid CO sources, such as molybdenum hexacarbonyl, in palladium-catalyzed carbonylative Sonogashira/cyclization sequences. organic-chemistry.org This allows for the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org

| Catalyst System | Reactants | CO Source | Key Features |

| PdCl2(PPh3)2 or PdCl2(dppf)Cl2 | 2-Iodoaniline, Terminal acetylenes | High-pressure CO gas | Early method for quinolin-4-one synthesis. mdpi.com |

| Palladium catalyst | 2-Iodoanilines, Alkynes | Molybdenum hexacarbonyl | CO gas-free, one-pot two-step sequence at room temperature or rapid microwave heating. organic-chemistry.org |

| Co(OAc)2 / PhCOPh | Aryl bromides | Visible-light irradiation | Visible-light-promoted alkoxycarbonylation. encyclopedia.pub |

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates. nih.govnih.govmdpi.combeilstein-journals.orgnih.gov This approach is advantageous due to its operational simplicity, high mass efficiency, reduced cost, and lower waste generation. nih.gov

Several MCRs have been developed for the synthesis of heterocyclic scaffolds, including those related to quinazolines. For instance, a one-pot, three-component tandem reaction catalyzed by a CuI/L-proline system has been successfully used to synthesize substituted quinazolin-4(3H)-ones in good to high yields. researchgate.net This particular method involves a sequence of copper-catalyzed double C-N coupling, reductive amination, condensation, cyclization, and aerobic oxidation. researchgate.net The reaction demonstrates good functional group tolerance and proceeds under mild conditions with readily available starting materials. researchgate.net

Another example is the four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile, which, with triethylamine (B128534) as a base catalyst, yields functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. beilstein-journals.org This highlights the versatility of MCRs in constructing complex molecular architectures.

Role of Catalysis in 2,4-Dianilinoquinazoline Synthesis

Catalysis is a fundamental principle in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. wikipedia.orgst-andrews.ac.uk The synthesis of 2,4-dianilinoquinazoline and its analogs heavily relies on various catalytic systems. wikipedia.orgessentialchemicalindustry.org

A variety of transition metals are employed as catalysts in the synthesis of quinazolines and related heterocycles. frontiersin.orgnih.govmdpi.comfrontiersin.orgnih.govmdpi.com

Palladium (Pd): Palladium catalysts are particularly prominent. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides 4-arylquinazolines in good yields. This process involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation.

Copper (Cu): Copper catalysis is also widely utilized. A copper-catalyzed three-component reaction involving anilines, terminal alkynes, and aldehydes under solvent-free conditions yields quinolines, a related heterocyclic system. frontiersin.org This reaction proceeds via the formation of a propargylamine (B41283) intermediate. frontiersin.org Furthermore, Cu(I)-catalyzed direct cyclization of primary anilines and alkynes provides a route to diverse 4-quinolones. organic-chemistry.org Copper sulfate (B86663) (CuSO4) has also been used to catalyze the conversion of sulfonamides into sulfonyl azides. mdpi.com

Iron (Fe): As mentioned earlier, an iron-HCl system is effective for the reductive cyclization step in the synthesis of N4-substituted 2,4-diaminoquinazolines. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org

Zinc (Zn): Zinc chloride (ZnCl2) has been used to promote the microwave-assisted reactions of O-phenyl oximes with aldehydes to produce functionalized quinazolines. organic-chemistry.org Zinc(II) triflate (Zn(OTf)2) can catalyze the azidation of β-ketoesters and silyl (B83357) enol ethers. mdpi.com

| Metal Catalyst | Reaction Type | Starting Materials | Product |

| Palladium(II) | Cascade C-C and C-N coupling | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | 4-Arylquinazolines |

| Copper(I) | Three-component reaction | Anilines, Terminal alkynes, Aldehydes | Quinolines frontiersin.org |

| Copper(I) | Direct cyclization | Primary anilines, Alkynes | 4-Quinolones organic-chemistry.org |

| Iron | Reductive cyclization | Cyanoimidate-amine condensate | N4-substituted 2,4-diaminoquinazolines organic-chemistry.orgacs.orgnih.govorganic-chemistry.org |

| Zinc Chloride | Microwave-assisted reaction | O-phenyl oximes, Aldehydes | Functionalized quinazolines organic-chemistry.org |

| Zinc(II) Triflate | Azidation | β-Ketoesters, Silyl enol ethers | Azido products mdpi.com |

Organic Superbase-Catalyzed Reactions

Organic superbases, such as guanidines, amidines, and phosphazenes, have emerged as powerful catalysts in organic synthesis due to their high reactivity and selectivity. mdpi.com These metal-free catalysts can facilitate reactions under mild conditions, making them attractive for the synthesis of complex molecules. e-bookshelf.derushim.ruresearchgate.net In the context of quinazoline synthesis, organic superbases can be employed to promote the cyclization and amination steps. For instance, they can catalyze the reaction between 2-aminobenzonitriles and anilines, or the amination of 2,4-dichloroquinazoline (B46505) with aniline (B41778). The high basicity of these catalysts allows for the deprotonation of weakly acidic protons, thereby activating the substrates for subsequent reactions. irb.hr The use of superbases can lead to high yields and short reaction times, offering an efficient alternative to traditional metal-catalyzed methods. mdpi.com

Green Chemistry Approaches and Solvent-Free Conditions

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. researchgate.netnih.gov Green chemistry principles, such as the use of non-hazardous solvents, atom economy, and energy efficiency, are increasingly being applied to the synthesis of quinazolines. nih.govpitt.edu

Solvent-free reaction conditions represent a particularly attractive green chemistry approach, as they eliminate the environmental and economic costs associated with solvent use and disposal. mygreenlab.org The synthesis of 2,4-dianilinoquinazoline can be achieved under solvent-free conditions, often with microwave irradiation to accelerate the reaction. For example, the direct reaction of 2-aminobenzophenone (B122507) with aniline and a suitable catalyst can be performed without a solvent to yield the desired product. frontiersin.org These methods are often characterized by high yields, reduced reaction times, and simplified work-up procedures.

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the 2,4-dianilinoquinazoline core is a powerful strategy for generating diverse libraries of compounds with tailored properties. These modifications can target various positions on the quinazoline ring system.

Amination and Anilino Group Introduction at C-2 and C-4 Positions

The introduction of amino and anilino groups at the C-2 and C-4 positions of the quinazoline scaffold is a common and crucial functionalization step. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions starting from a 2,4-dichloroquinazoline precursor. The chlorine atoms at these positions are highly susceptible to displacement by amines due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine (B1678525) ring. rroij.com

By reacting 2,4-dichloroquinazoline with two equivalents of aniline or a substituted aniline, 2,4-dianilinoquinazoline can be readily synthesized. The reaction conditions can be tuned to control the selectivity of the substitution. For instance, sequential addition of different anilines can lead to the formation of unsymmetrically substituted 2,4-dianilinoquinazolines.

Scaffold Morphing and Core Diversification Strategies

Scaffold morphing is a medicinal chemistry strategy that involves making significant alterations to a known molecular scaffold to generate novel chemical entities with potentially improved properties. nih.govnih.gov This approach has been applied to the quinazoline core to explore new chemical space and identify compounds with enhanced biological activity. rsc.org For example, the quinazoline scaffold can be morphed into related heterocyclic systems like quinolines or pyrazolopyrimidines. rsc.org This strategy has led to the discovery of compounds with improved potency and selectivity. rsc.org

Core diversification strategies aim to introduce a wide range of substituents and functional groups onto the 2,4-dianilinoquinazoline scaffold. This can be achieved through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, on a suitably functionalized quinazoline core. These methods allow for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the resulting compounds.

Regioselective Substitution and Amidation Reactions

Achieving regioselectivity in the functionalization of the 2,4-dianilinoquinazoline scaffold is crucial for establishing clear structure-activity relationships. While the C-2 and C-4 positions are the most reactive towards nucleophilic substitution, other positions on the benzene (B151609) ring can also be functionalized. nih.govrsc.org

Directed metalation-substitution reactions can be employed to introduce substituents at specific positions. For example, the use of a directing group can facilitate the lithiation or palladation of a specific C-H bond, which can then be quenched with an electrophile. Amidation reactions can also be performed regioselectively. nih.govrsc.orgmanchester.ac.uk For instance, under specific conditions, it is possible to selectively amidate the aniline nitrogen atoms or introduce an amide group at a specific position on the quinazoline ring.

Heterocyclic Moiety Incorporation for Structural Diversity

The incorporation of other heterocyclic moieties into the 2,4-dianilinoquinazoline structure is a widely used strategy to enhance structural diversity and modulate biological activity. nih.govnih.govrsc.orgopenaccessjournals.com Nitrogen-containing heterocycles are particularly common in pharmaceutical compounds. nih.gov

These heterocyclic rings can be introduced at various positions of the quinazoline core. For example, a heterocyclic group can be attached to the aniline rings or directly to the quinazoline nucleus. This can be achieved through the use of aniline derivatives bearing a heterocyclic substituent in the initial synthesis or through post-synthetic modification using cross-coupling reactions. The introduction of heterocycles such as pyridine, pyrimidine, triazole, or indole (B1671886) can significantly impact the physicochemical properties and biological profile of the resulting hybrid molecules. frontiersin.org

Data Tables

Table 1: Synthetic Methodologies for 2,4-Dianilinoquinazoline

| Methodology | Key Features | Advantages | Reference(s) |

| Organic Superbase-Catalyzed Reactions | Utilizes catalysts like guanidines, amidines, and phosphazenes. | Metal-free, mild reaction conditions, high yields, short reaction times. | e-bookshelf.de, irb.hr, rushim.ru, researchgate.net, mdpi.com |

| Green Chemistry/Solvent-Free | Employs environmentally benign principles, often with microwave irradiation. | Reduced waste, simplified work-up, energy efficient. | frontiersin.org, nih.gov, researchgate.net, nih.gov, pitt.edu, mygreenlab.org |

Table 2: Post-Synthetic Functionalization of 2,4-Dianilinoquinazoline

| Functionalization Strategy | Description | Key Reactions | Reference(s) |

| Amination and Anilino Group Introduction | Introduction of amino/anilino groups at C-2 and C-4. | Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloroquinazoline. | rroij.com |

| Scaffold Morphing | Significant alteration of the quinazoline core to new heterocyclic systems. | Ring-closing metathesis, multi-component reactions. | rsc.org, nih.gov, nih.gov |

| Regioselective Substitution and Amidation | Controlled introduction of substituents at specific positions. | Directed metalation, regioselective amidation. | nih.gov, nih.gov, rsc.org, rsc.org, manchester.ac.uk |

| Heterocyclic Moiety Incorporation | Attachment of other heterocyclic rings to the scaffold. | Cross-coupling reactions, use of functionalized starting materials. | frontiersin.org, nih.gov, nih.gov, rsc.org, openaccessjournals.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dianilinoquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2,4-dianilinoquinazoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,4-dianilinoquinazoline derivatives, the aromatic protons on the quinazoline (B50416) core and the aniline (B41778) substituents typically appear in the downfield region of the spectrum, generally between δ 6.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on the aromatic rings. The N-H protons of the anilino groups often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding effects. For instance, in some derivatives, the N-H proton signal can be observed at around δ 4.66 ppm. ijcce.ac.ir

Table 1: Representative ¹H NMR Data for a 2,4-Dianilinoquinazoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| NH (Anilino) | 8.5 - 9.5 | br s | - |

| Substituted Anilino-H | 6.5 - 7.5 | m | - |

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. Data is generalized from typical spectra.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals. libretexts.org In 2,4-dianilinoquinazoline derivatives, the carbon atoms of the quinazoline ring and the aniline rings resonate in the aromatic region, generally between 110 and 160 ppm. The quaternary carbons, such as C2 and C4 of the quinazoline ring to which the anilino groups are attached, typically appear further downfield. libretexts.org The chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings. copat.de

Table 2: Representative ¹³C NMR Data for a 2,4-Dianilinoquinazoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

| Quinazoline C2, C4 | 150 - 160 |

| Other Aromatic C | 110 - 140 |

| Quinazoline C4a, C8a | 145 - 155 |

Note: Data is generalized from typical spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 2,4-dianilinoquinazoline derivatives, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation patterns can provide valuable information about the structure, often involving the cleavage of the C-N bonds connecting the aniline groups to the quinazoline core. The study of these fragmentation pathways helps in confirming the substitution pattern on the quinazoline and aniline rings.

Table 3: Common Fragmentation Patterns in Mass Spectrometry of 2,4-Dianilinoquinazoline Derivatives

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - C₆H₅NH]⁺ | Loss of an anilino radical |

| [M - C₆H₅N]⁺ | Loss of a phenylnitrene radical |

| [Quinazoline]⁺ | Quinazoline core fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For 2,4-dianilinoquinazoline derivatives, the IR spectrum provides characteristic absorption bands for the N-H and C-N bonds of the anilino groups, as well as the C=N and C=C bonds within the aromatic quinazoline and aniline rings. libretexts.orgfarmaciajournal.com

Table 4: Characteristic IR Absorption Bands for 2,4-Dianilinoquinazoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Anilino) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Stretch (Quinazoline) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Anilino) | 1250 - 1350 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. msu.edu The extended π-system of the 2,4-dianilinoquinazoline core gives rise to characteristic absorption bands in the UV-Vis spectrum. Typically, these compounds exhibit strong absorptions in the UV region, corresponding to π→π* transitions. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. up.ac.za For instance, electron-donating or electron-withdrawing groups on the aniline rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

Table 5: Typical UV-Vis Absorption Data for 2,4-Dianilinoquinazoline Derivatives

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 250 - 400 | High |

| n→π | >350 | Low |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Table 6: Illustrative Crystal Data Parameters from X-ray Diffraction

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Z | 4 |

Note: These values are hypothetical and serve as an illustration of the type of data obtained from an XRD experiment.

Theoretical and Computational Investigations of 2,4 Dianilinoquinazoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecular systems. These methods are instrumental in understanding the electronic structure, stability, and reactivity of 2,4-dianilinoquinazoline derivatives.

Density Functional Theory (DFT) for Electronic Structure and Stability

DFT has emerged as a powerful tool for studying the electronic properties of quinazoline-based compounds. By approximating the electron density of a molecule, DFT can accurately predict its geometric and electronic characteristics.

Tautomerism Studies and Energetic Profiles

Tautomerism, the interconversion of structural isomers, is a critical aspect of quinazoline (B50416) chemistry that significantly influences the biological activity and chemical reactivity of these compounds. For substituted quinazolines, including the 2,4-dianilino scaffold, several tautomeric forms can exist, primarily involving proton migration between the nitrogen atoms of the quinazoline ring and the exocyclic amino groups.

Theoretical studies on related heterocyclic systems, such as quinolin-4-one derivatives, have demonstrated that DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d), can effectively determine the relative stabilities of different tautomers. researchgate.net These studies typically calculate the enthalpy of formation, reaction enthalpy, and Gibbs free energy for each tautomer in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net The results of these calculations allow for the construction of an energetic profile, identifying the most stable tautomeric form under different conditions. For instance, in many heterocyclic systems, the keto or amino forms are found to be more stable than their enol or imino counterparts.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rsc.orgbeilstein-journals.org

For quinazoline derivatives, DFT calculations are employed to determine the energies of the HOMO and LUMO. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, in related systems, the distribution of HOMO and LUMO densities can highlight the reactive centers within the molecule. The HOMO-LUMO gap can also be correlated with the molecule's photophysical properties, as it approximates the energy required for the lowest energy electronic excitation. mdpi.com

Interactive Table: Representative Frontier Molecular Orbital Energies of Related Heterocyclic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Quinolin-4-one Derivative | Varies | Varies | ~5.23 |

| N-substituted 1,2,4-triazole | Varies | Varies | Varies |

Note: The values presented are illustrative and are derived from studies on related heterocyclic systems. Specific values for 2,4-dianilinoquinazoline would require direct computational analysis.

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Quantum chemical calculations are pivotal in elucidating the mechanisms of chemical reactions involving quinazoline derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insights into the reaction kinetics. Thermodynamic parameters such as enthalpy and Gibbs free energy changes can also be computed to determine the feasibility and spontaneity of a reaction pathway. researchgate.net

For example, in the study of quinolin-4-one derivatives, thermodynamic calculations helped to explain the equilibrium between different tautomers and the outcomes of specific chemical transformations. researchgate.net Similar approaches could be applied to understand the synthesis and reactivity of 2,4-dianilinoquinazoline, predicting the most favorable reaction pathways and identifying potential intermediates.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a complementary approach to quantum chemical calculations, providing insights into the behavior of molecules in a biological context. These techniques are particularly valuable for understanding how 2,4-dianilinoquinazoline derivatives interact with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For quinazoline derivatives, which are known to target a variety of biological macromolecules, molecular docking simulations can elucidate the specific binding modes and interactions that contribute to their biological activity. These simulations involve placing the ligand into the active site of the target protein and evaluating the binding affinity based on a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives have been used to investigate their potential inhibitory activity against DNA gyrase.

Interactive Table: Illustrative Binding Affinities from Docking Studies of Related Quinazoline Derivatives

| Derivative Class | Target | Binding Affinity (kcal/mol) |

| 4-Anilinoquinazolines | DNA Gyrase | -8.16 (for a specific derivative) |

| 2,4-Disubstituted Quinolines | M. tuberculosis LipB | -3.2 to -18.5 |

Note: These values are examples from studies on related quinazoline and quinoline (B57606) derivatives and are not specific to 2,4-dianilinoquinazoline.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mun.canih.gov This technique allows for the exploration of conformational landscapes and the estimation of binding affinities between ligands and their target proteins.

The binding affinity of a ligand to its receptor is a critical determinant of its potency. MD simulations, often in conjunction with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area), are used to calculate the free energy of binding. These calculations provide a theoretical estimation of how strongly a 2,4-dianilinoquinazoline derivative will bind to its target, such as a protein kinase. biorxiv.org Studies have shown that the binding free energies computed through these methods are often in good agreement with experimental data, validating their use in predicting the potency of new compounds. nih.gov

For example, in the context of cyclin-dependent kinase (CDK) inhibitors, MD simulations have been used to investigate the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines, a class of compounds structurally related to 2,4-dianilinoquinazolines. These simulations have elucidated the key interactions and conformational changes that govern selective binding to different CDK isoforms. nih.gov Similarly, MD simulations have been employed to study the conformational changes in enzymes like eIF4A1 upon ligand binding, providing insights for the design of ATP-competitive inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in modern SAR studies, enabling the rational design and optimization of drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. researchgate.nettaylorfrancis.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

For quinazoline-based compounds, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. nih.govnih.gov In a typical QSAR study, a dataset of 2,4-dianilinoquinazoline derivatives with known biological activities is used. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model. researchgate.net

For example, a QSAR study on antimalarial 2,4-diamino-6-quinazoline sulfonamides revealed that electronic parameters, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and charge density, are important for their activity. nih.gov Similarly, QSAR studies on quinazolines as inhibitors of dihydrofolate reductase have provided insights into the features that govern their antimalarial action. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. nih.gov These methods generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative charge, and other properties are favorable or unfavorable for activity. mdpi.com Such insights are invaluable for guiding the modification of the 2,4-dianilinoquinazoline scaffold to enhance its biological activity. rsc.org

| QSAR Study Focus | Key Findings | Referenced Compounds |

| Antimalarial Activity | Electronic parameters (HOMO, LUMO, charge density) are crucial for activity. nih.gov | 2,4-diamino-6-quinazoline sulfonamides |

| Dihydrofolate Reductase Inhibition | Correlation between structure and inhibition of bacterial and mammalian enzymes. nih.gov | Quinazolines, 5-substituted benzyl-2,4-diaminopyrimidines |

| Antitumor Activity | Identification of favorable steric and electronic properties for enhanced activity. rsc.org | Quinazolinone derivatives containing hydrazone structures |

A pharmacophore is an abstract representation of the key steric and electronic features of a set of molecules that are necessary for their biological activity. dovepress.com Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening, lead optimization, and understanding ligand-receptor interactions. dovepress.comdergipark.org.tr

For 2,4-dianilinoquinazoline derivatives, pharmacophore models can be generated based on the structures of known active compounds or the ligand-binding site of the target protein. mdpi.com These models typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. biorxiv.org A validated pharmacophore model can then be used to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr

Pharmacophore models also play a crucial role in lead optimization. nih.govoncodesign-services.com By understanding the key features required for activity, medicinal chemists can rationally design modifications to the 2,4-dianilinoquinazoline scaffold to improve its potency, selectivity, and pharmacokinetic properties. arxiv.orgnih.gov For instance, if a pharmacophore model indicates that a hydrogen bond acceptor is required at a certain position, a substituent capable of forming a hydrogen bond can be introduced at that position.

Recent studies have utilized lead optimization strategies for quinazoline derivatives as multi-targeting agents for diseases like Alzheimer's. nih.gov In one such study, a series of derivatives were designed, synthesized, and evaluated, leading to the identification of a lead molecule with significant inhibitory activity against multiple targets. nih.gov

| Pharmacophore/Lead Optimization Application | Key Outcome | Compound Class |

| Dual Tyrosine Kinase Inhibitors | Identification of pharmacophore features for EGFR and VEGFR2 inhibition. mdpi.com | 4-anilino-quinazoline derivatives |

| Alzheimer's Disease Treatment | Discovery of a lead molecule with multi-targeting activity. nih.gov | Quinazoline derivatives |

| Antifungal Agents | Identification of a promising oral antifungal lead compound. nih.gov | Carboline derivatives (related scaffold) |

Mechanistic Investigations of Chemical Reactions and Biological Processes

Computational methods are also employed to investigate the mechanisms of chemical reactions and biological processes involving 2,4-dianilinoquinazoline systems. These studies provide a detailed understanding of the underlying molecular events, which can be difficult to obtain through experimental methods alone.

Mechanistic investigations often involve the use of quantum mechanics (QM) calculations to study reaction pathways and transition states. These calculations can provide insights into the feasibility of a proposed reaction mechanism and can help to explain the observed product distribution. For example, QM calculations can be used to model the binding of a 2,4-dianilinoquinazoline derivative to its target enzyme and to elucidate the key steps in the catalytic cycle.

In the context of biological processes, computational studies can shed light on how 2,4-dianilinoquinazoline derivatives modulate signaling pathways. For instance, by modeling the interactions of these compounds with different proteins in a signaling cascade, researchers can understand how they exert their therapeutic effects. Mechanistic studies have been reported for various catalytic reactions, providing insights into reaction pathways and the roles of different components. researchgate.netnih.gov While specific mechanistic studies on 2,4-dianilinoquinazoline are not detailed in the provided search results, the general applicability of these computational methods to similar systems is well-established.

Recent research has also focused on the role of specific proteins and their modulation in disease. For example, investigations into the role of Annexin A1 in colorectal cancer have provided insights into the mechanisms of chemoresistance. um.edu.my Such studies, while not directly on 2,4-dianilinoquinazoline, highlight the importance of understanding the biological context in which these compounds may act.

Structure Activity Relationship Sar Studies of 2,4 Dianilinoquinazoline Derivatives

Impact of Substituent Variation on Quinazoline (B50416) Core

The core of the 2,4-dianilinoquinazoline molecule presents several positions where chemical substitutions can dramatically alter its biological profile. The quinazoline ring system itself, including its nitrogen atoms and the attached anilino groups, serves as a versatile scaffold for chemical modification. researchgate.net The substituents at the C-2 and N-3 positions of the quinazoline molecule, for instance, play a critical role in promoting various biological activities. researchgate.net

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key sites for chemical derivatization. While the parent compound "Quinazoline, 2,4-dianilino-" has amino groups at C-2 and C-4, related quinazoline derivatives, such as quinazolin-2,4-diones, provide valuable insights into the effects of substitutions at N-1 and N-3.

In studies on quinazolin-2,4-dione hybrids, the N-1 and N-3 positions have been functionalized to explore new chemical space and biological activities. nih.govnih.gov For example, a series of novel triketone-containing quinazoline-2,4-dione derivatives were designed with various substituents at the N-1 position to discover novel inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Similarly, other research has focused on attaching different N-heterocyclic moieties to the N-1 position of the quinazolin-2,4-dione scaffold through an acetyl/amide linkage to develop potential antimalarial agents. nih.gov

Further research into quinazoline-2,4-dione hybrids has involved substituting the N-3 position with benzyl (B1604629) or benzoyl groups while attaching a functionalized triazole moiety to the N-1 position. nih.gov These modifications led to the identification of compounds with significant antiviral activity against Respiratory Syncytial Virus (RSV), with the nature of the N-3 substituent influencing potency. nih.gov The collective findings suggest that the N-1 and N-3 positions are crucial for modulating the pharmacological properties of the quinazoline core, allowing for the fine-tuning of activity and the introduction of hybrid functionalities.

The anilino groups at the C-2 and C-4 positions are pivotal for the interaction of 2,4-dianilinoquinazoline derivatives with their biological targets. Modifications to these phenyl rings are a cornerstone of SAR studies. The reactivity of the quinazoline core often dictates that the C-4 position is more susceptible to aromatic nucleophilic substitution than the C-2 position. beilstein-journals.org

Research has shown that even minor changes to these anilino groups can lead to significant shifts in biological activity. For instance, in a series of 2-anilino-4-alkylaminoquinazoline derivatives tested for antitumor activity, substitutions on the C-2 phenyl ring were critical. researchgate.net Compounds with a 4-substitution on this phenyl ring demonstrated the highest inhibitory effects against several human cancer cell lines. researchgate.net

Similarly, a study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as potential antibacterial agents involved investigating twelve different substituents on the N-4 benzylamine (B48309) group. rsc.org This highlights the importance of the substituent at the C-4 position in defining the antibacterial spectrum and potency. The introduction of different aryl and heteroaryl groups at the C-2 position has also been explored to generate new SAR insights. researchgate.net

The following table summarizes the effect of substitutions on the anilino moieties from a study on 2-anilino-4-alkylaminoquinazoline derivatives against various cancer cell lines. researchgate.net

| Compound | C-2 Anilino Substituent | C-4 Amino Group | Cell Line | IC50 (μM) |

| 4c | 4-Chloro | Cyclohexylamino | MCF-7 | 12.0 |

| 5b | 4-Methyl | Isopropylamino | HCT-116 | 15.2 |

| 4c | 4-Chloro | Cyclohexylamino | HePG-2 | 14.5 |

| 5b | 4-Methyl | Isopropylamino | HFB4 | 18.3 |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data sourced from Alassaf et al., 2022. researchgate.net

The electronic properties of substituents on the quinazoline scaffold, particularly on the anilino rings, are a determining factor for biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the molecule's reactivity, binding affinity, and pharmacokinetic properties. rsc.orgnih.gov

In many classes of compounds, the introduction of an EWG, such as a nitro (-NO2) or chloro (-Cl) group, leads to increased biological activity, whereas an EDG, like an amino (-NH2) or methoxy (B1213986) (-OCH3) group, tends to decrease it. rsc.org For example, a study on pyrimidine (B1678525) hybrids found that adding a trifluoromethyl group (-CF3), a strong EWG, resulted in a significant improvement in the compound's binding to its target enzyme, matrix metalloproteinase-7. researchgate.net

This principle is evident in SAR studies of various heterocyclic compounds. In one series of benzimidazole-thioquinoline derivatives, a 4-bromobenzyl substituent (containing the halogen EWG) produced the most potent α-glucosidase inhibitor, being about 30 times more effective than the standard drug, acarbose. nih.gov Conversely, introducing an electron-donating methyl group slightly reduced the activity compared to the unsubstituted compound. nih.gov The nature of the aryl substituent at the triazole ring of certain quinazoline derivatives also has a significant impact on the difference between the dipole moments of the ground and excited states. mdpi.com

The following table illustrates the impact of electron-withdrawing and electron-donating groups on the α-glucosidase inhibitory activity of a series of benzimidazole-thioquinoline derivatives. nih.gov

| Compound | Substituent (X) on Benzyl Ring | Substituent Type | IC50 (µM) |

| 6a | H | Neutral | 120.3 |

| 6j | 4-Br | Electron-Withdrawing (Halogen) | 28.0 |

| 6h | 2-Br | Electron-Withdrawing (Halogen) | >500 |

| 6l | 2-CH3 | Electron-Donating | 195.7 |

Note: Lower IC50 values indicate higher inhibitory potency. Data sourced from Ghorbani-Vaghei et al., 2023. nih.gov

Relationship between Molecular Conformation and Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The SAR of 2,4-dianilinoquinazoline derivatives is therefore intrinsically linked to their preferred molecular conformations. The introduction of certain chemical groups can act as a "conformational tool," influencing the molecule's shape and, consequently, its biological function. beilstein-journals.org

Fluorine atoms, for example, can have a profound effect on molecular conformation due to their unique steric and electronic properties, such as the preference for gauche alignments in 1,2-difluoroethane (B1293797) systems. beilstein-journals.org In the context of drug design, strategic placement of fluorine can lock a molecule into a bioactive conformation—the specific shape required for optimal interaction with a receptor or enzyme. For instance, the biological activity of certain nucleoside analogues is dictated by the sugar ring's pucker, which can be controlled by the stereospecific placement of a fluorine atom. beilstein-journals.org

For flexible molecules like 2,4-dianilinoquinazolines, understanding the lowest energy conformation is crucial. scielo.br Computational methods, such as molecular mechanics, are often used to perform conformational searches and identify the most stable structures. scielo.br The relationship between conformation and activity underscores the importance of a molecule's spatial arrangement of atoms, which governs its ability to engage in key interactions like hydrogen bonding and π–π stacking with its biological target.

Bioisosteric Replacements and Scaffold Hybridization

In drug design, bioisosteric replacement and scaffold hopping are powerful strategies for optimizing lead compounds. nih.gov Bioisosterism involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other properties like synthetic accessibility or metabolic stability. nih.govresearchgate.net Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold to access novel chemical space. nih.gov

These strategies have been applied to the quinazoline framework. The replacement of the quinazoline core with regioisomeric pyridopyrimidine or benzothiophene (B83047) ring systems has been investigated to develop new structure-activity relationships for antibacterial agents. rsc.org This represents a classic scaffold hopping approach.

Scaffold hybridization, the fusion of two or more different pharmacophores, is another common technique. nih.gov This has been seen in the synthesis of quinazolin-2,4-dione hybrids functionalized with triazole moieties, which resulted in compounds with potent antiviral activity. nih.gov Similarly, fusing a triazole ring to the quinazoline core to create researchgate.netrsc.orgnih.govtriazolo[4,3-c]quinazolines is another example of creating hybrid structures with unique photophysical properties. mdpi.com These approaches allow medicinal chemists to combine the beneficial features of different chemical classes into a single molecule, leading to novel compounds with potentially superior therapeutic profiles. nih.govmdpi.com

Mechanistic Studies of Biological Activities of 2,4 Dianilinoquinazoline Derivatives Excluding Clinical Trials

Inhibition of Enzyme Targets

2,4-Dianilinoquinazoline derivatives have been identified as potent inhibitors of a range of enzymes, playing a significant role in various pathological conditions. Their inhibitory action is often directed at the active sites of these enzymes, disrupting their catalytic function and thereby interfering with essential cellular processes.

ATP Synthesis Pathway Modulation

Certain quinoline (B57606) derivatives have been shown to directly target and inhibit ATP synthase, a crucial enzyme in cellular energy metabolism. These compounds can bind to the c-ring of the F1Fo ATP synthase, effectively disrupting the proton motive force and leading to a depletion of cellular ATP. nih.gov While not exclusively focused on 2,4-dianilinoquinazolines, this research highlights a potential mechanism for quinazoline-based compounds to modulate the ATP synthesis pathway. The inhibition of ATP synthase can have profound effects on cellular viability, particularly in rapidly proliferating cells with high energy demands.

DNA Gyrase and Topoisomerase IV Inhibition

The quinazoline (B50416) scaffold is a key feature in some inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase. nih.gov The proposed mechanism involves the 4-hydroxy-2-quinolone fragment playing a crucial role in binding to the ATP-binding site of GyrB, with its carbamoyl (B1232498) group forming hydrogen bonds with Arg144 and its 4-hydroxyl group interacting with Glu58 and Arg84. nih.gov Furthermore, the anticancer activity of some quinazoline-based drugs has been linked to their ability to bind to DNA and inhibit topoisomerases, leading to cell death by disrupting replicative enzymes and DNA repair systems. semanticscholar.org

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Quinazoline derivatives have emerged as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme family critical for DNA repair. nih.govmdpi.com Specifically, novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to be potent PARP-1 and PARP-2 inhibitors, with IC50 values in the nanomolar range. nih.gov The mechanism of action for PARP inhibitors is centered on the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1/2), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during cell division, ultimately resulting in cell death. patsnap.com Some 4-hydroxyquinazoline (B93491) derivatives have been shown to suppress intracellular PAR formation and enhance γH2AX aggregation, indicative of DNA double-strand breaks. mdpi.com

| Compound | Target | IC50 (nM) | Cell Line |

| Compound 10 | PARP-1 | <3.12 µM (cytotoxicity) | MX-1 |

| Compound 11 | PARP-1 | 3.02 µM (cytotoxicity) | MX-1 |

| Cpd36 | PARP-1 | 0.94 | - |

| Cpd36 | PARP-2 | 0.87 | - |

| Cpd36 | PARP-7 | 0.21 | - |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A significant body of research has established 4-anilinoquinazoline (B1210976) derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The mechanism of inhibition is competitive with respect to ATP, meaning these compounds bind to the ATP-binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation. nih.gov The 4-anilinoquinazoline core is a crucial pharmacophore for this activity. nih.gov Modifications at the 6-position of the quinazoline ring, such as the introduction of an acrolein amine, can lead to irreversible binding to the ATP binding domain of EGFR. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Derivatives of quinazoline have also been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. The inhibition of HPPD is a validated mechanism for herbicidal activity. The specific mechanism of inhibition by these compounds has not been fully elucidated in the provided context.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

2,4-Diaminoquinazoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of purines and thymidylate. nih.govwikipedia.orgresearchgate.net These compounds act as antifolates, mimicking the structure of the natural substrate, dihydrofolate, and binding to the active site of DHFR. wikipedia.org This inhibition leads to a depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleotides, and ultimately disrupts DNA synthesis and cell division. mdpi.com

Furthermore, nonclassical quinazoline derivatives have been shown to be potent inhibitors of thymidylate synthase (TS). nih.govnih.gov These compounds, such as 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues, exhibit significant TS inhibition. nih.govnih.gov The inhibition of TS directly blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of thymidine, thereby halting DNA replication. scispace.com The growth inhibitory effects of these compounds can be reversed by the addition of thymidine, confirming that TS is the primary target. nih.gov

| Compound | Target | IC50 (µM) |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | P. carinii DHFR | 0.012 |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | T. gondii DHFR | 0.0064 |

| 2-Amino-10-propargyl-5,8-dideazafolic acid derivatives (10a-j) | L1210 TS | 0.51-11.5 |

Phosphodiesterase (PDE) 4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in cellular signaling, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. wikipedia.org The inhibition of PDE4 prevents the degradation of cAMP, leading to its intracellular accumulation. wikipedia.orgnih.gov This elevation in cAMP levels subsequently activates downstream signaling pathways, including protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), which modulate a wide array of cellular functions. nih.govnih.gov The PDE4 family is the most prevalent phosphodiesterase in immune cells, and its inhibition is associated with a broad spectrum of anti-inflammatory effects. wikipedia.orgmdpi.com

The mechanism of PDE4 inhibition by quinazoline-based compounds involves interaction with specific pockets within the enzyme's active site. mdpi.com For instance, quinoline-based inhibitors have been reported to interact with the small (Q1) and large (Q2) lipophilic pockets of PDE4. mdpi.com While specific studies focusing exclusively on 2,4-dianilinoquinazoline are limited in the provided context, the broader class of quinazolinedione derivatives, such as Nitraquazone, has been investigated for PDE4 inhibition. mdpi.com The anti-inflammatory effects of PDE4 inhibition are mediated through the modulation of cytokine production. Increased cAMP levels can activate the cAMP-responsive element binding protein (CREB), leading to an increase in anti-inflammatory cytokines like IL-10 and a decrease in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), IL-17, and IL-22. nih.govnih.gov

Tubulin Polymerization Inhibition

Several 2,4-disubstituted quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them a target for anticancer drug development. umich.edunih.govnih.gov These agents typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamic assembly of microtubules. umich.edunih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. mdpi.com

In one study, a series of 2,4-diaminoquinazoline derivatives were designed to occupy both the nocodazole (B1683961) (NZ) and colchicine (COL) binding sites in β-tubulin. umich.edunih.gov Two compounds, 4e and 4i , demonstrated the highest antiproliferative activity among the synthesized series. umich.edu Mechanistic studies on the SK-LU-1 cell line confirmed that these compounds exert their anticancer effects by inhibiting tubulin polymerization. umich.edunih.gov Western blot analysis showed that treatment with compounds 4e and 4i resulted in a higher ratio of soluble to polymerized tubulin compared to the control, indicating a depolymerizing effect. umich.edu Compound 4i showed the highest ratio, signifying the most potent tubulin depolymerization activity in the study. umich.edu Molecular docking and dynamics simulations suggested a possible binding pose of compound 4i within the NZ/COL binding site. umich.edunih.gov

Another study reported on 2,4-disubstituted quinazoline derivatives that act as inducers of tubulin polymerization, interacting with the taxol binding site. nih.gov Compounds 9 and 16 from this series were found to be highly active in promoting tubulin assembly. nih.gov This highlights the versatility of the quinazoline scaffold in generating compounds that can either inhibit or promote tubulin polymerization, depending on the specific substitutions and resulting interactions with different binding sites on the tubulin protein. umich.edunih.gov

| Compound | Target Site | Effect on Tubulin Polymerization | Reference |

| 4e | Nocodazole/Colchicine Site | Inhibition (Depolymerization) | umich.edu |

| 4i | Nocodazole/Colchicine Site | Inhibition (Depolymerization) | umich.edunih.gov |

| 9 | Taxol Site | Induction (Polymerization) | nih.gov |

| 16 | Taxol Site | Induction (Polymerization) | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, which play a crucial role in gene expression regulation by removing acetyl groups from histones. nih.govmdpi.com This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the altered expression of various genes involved in cell cycle arrest, differentiation, and apoptosis. nih.govmdpi.com

The quinazoline scaffold has been utilized to develop novel HDAC inhibitors. nih.gov For example, a class of benzofurylquinazolines demonstrated significant in vitro HDAC inhibition, with activity comparable to the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). nih.govresearchgate.net Mechanistic studies showed that these compounds could modulate the expression of cancer-related genes. In the PC3 prostate cancer cell line, treatment with benzofurylquinazolines led to increased expression of p21 and p53, which are key regulators of cell cycle arrest and apoptosis. nih.gov

Furthermore, hybrid molecules incorporating the 4-anilinoquinazoline structure have been developed as dual inhibitors targeting both HDACs and other cancer-relevant enzymes like VEGFR-2. mdpi.com One such study designed hybrids of 4-anilinoquinazoline and hydroxamic acid, a known zinc-binding group present in many HDAC inhibitors. mdpi.com A specific compound from this series, compound 18 , was identified as a potent inhibitor of both VEGFR-2 and various HDAC enzymes, demonstrating nanomolar IC50 values. mdpi.com This dual-action approach represents a strategy to simultaneously target multiple oncogenic pathways.

| Compound Class/ID | Target(s) | Effect on Gene Expression (in PC3 cells) | Reference |

| Benzofurylquinazolines | HDAC | Increased p21 and p53 expression | nih.gov |

| Compound 18 | HDAC, VEGFR-2 | Not specified | mdpi.com |

VEGFR-2 Tyrosine Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, playing a crucial role in tumor angiogenesis, growth, and metastasis. wikipedia.orgtbzmed.ac.ir Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block its activation, thereby inhibiting downstream signaling pathways. wikipedia.orgtbzmed.ac.ir The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors, and numerous derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov

The mechanism of action involves competitive binding to the ATP pocket in the kinase domain of VEGFR-2, preventing receptor autophosphorylation and the subsequent activation of signaling cascades responsible for endothelial cell proliferation and migration. wikipedia.org A study on novel 4-aminoquinazoline derivatives identified several compounds with potent VEGFR-2 inhibitory activity, some of which were significantly more potent than the reference compound ZD6474. nih.gov

Another series of 4-anilinoquinazoline-acylamino derivatives was designed as dual inhibitors of both EGFR and VEGFR-2. nih.gov This dual inhibition is a promising therapeutic strategy, as the two signaling pathways share common downstream elements and can contribute synergistically to cancer progression. tbzmed.ac.ir Molecular docking studies suggested that these compounds may act as type II kinase inhibitors, binding to the DFG-out (inactive) conformation of VEGFR-2. nih.gov

| Compound | Target(s) | IC50 (VEGFR-2) | Reference |

| 1h | VEGFR-2 | ~6-fold more potent than ZD6474 | nih.gov |

| 1n | VEGFR-2 | ~2-fold more potent than ZD6474 | nih.gov |

| 1o | VEGFR-2 | ~2-fold more potent than ZD6474 | nih.gov |

| 15a | EGFR, VEGFR-2 | 0.56 µM | nih.gov |

| 15b | EGFR, VEGFR-2 | 1.81 µM | nih.gov |

| 15e | EGFR, VEGFR-2 | 0.87 µM | nih.gov |

Interaction with Membrane Transporters

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. nih.govnih.gov Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly limits the efficacy of chemotherapy. nih.govmdpi.com The strategy to overcome P-gp-mediated MDR often involves the co-administration of a P-gp inhibitor, which blocks the efflux pump, leading to increased intracellular accumulation and restored cytotoxicity of the chemotherapeutic agent. nih.govnih.gov

Quinazoline-based compounds have been investigated for their potential to inhibit P-gp and reverse MDR. researchgate.net The mechanism of inhibition can involve direct binding to the transporter, often competing with the anticancer drugs for the same binding sites. nih.gov This competitive inhibition blocks the drug efflux function of P-gp, thereby increasing the intracellular concentration of the chemotherapeutic agent and re-sensitizing the resistant cells. researchgate.net Studies on various quinazolinamine derivatives have identified compounds with potent inhibitory activities against P-gp. researchgate.net For example, a cyclopropyl-containing quinazolinamine, compound 22 , was identified as a dual inhibitor of both P-gp and another important ABC transporter, the breast cancer resistance protein (BCRP). researchgate.net The development of such inhibitors is a promising approach to counteract resistance in cancer therapy. researchgate.netmdpi.com

Biochemical Pathway Modulation

Beyond direct enzyme or transporter inhibition, 2,4-disubstituted quinazoline derivatives can modulate complex biochemical pathways to exert their anticancer effects. A notable example is the compound Sysu12d , which was shown to down-regulate the synthesis of ribosomal RNA (rRNA), a process that is often accelerated in cancer cells to support their high proliferation rate. nih.gov

The mechanism of action for Sysu12d is multifaceted. The compound was found to stabilize the G-quadruplex structure in the promoter region of the c-myc oncogene. nih.gov This stabilization leads to the transcriptional down-regulation of c-Myc, a key protein that, in turn, regulates the expression of nucleolin. nih.gov Consequently, the reduced levels of nucleolin, a protein essential for ribosome biogenesis, contribute to the decreased synthesis of rRNA. nih.gov Additionally, Sysu12d was shown to disrupt the interaction between nucleolin and G-quadruplex structures, further inhibiting rRNA synthesis. nih.gov The collective down-regulation of this pathway ultimately leads to the activation of the tumor suppressor protein p53, triggering apoptosis in cancer cells. nih.gov This demonstrates that 2,4-disubstituted quinazolines can act on novel targets like nucleic acid secondary structures to modulate critical oncogenic pathways. nih.gov

DNA Binding Affinity Studies

Investigations into the mechanistic aspects of the biological activities of 2,4-dianilinoquinazoline derivatives have included assessments of their ability to interact with DNA. Such studies are crucial for understanding their potential as therapeutic agents, particularly in the context of anticancer activity. The interaction with DNA can lead to the inhibition of key cellular processes like replication and transcription, ultimately inducing cell death in cancer cells.

Research in this area has employed various biophysical and spectroscopic techniques to characterize the binding of these compounds to DNA. A study by Alassaf et al. explored the DNA-binding affinity of a series of newly synthesized 2-anilino-4-alkylaminoquinazoline derivatives. semanticscholar.org This research utilized a DNA-binding colorimetric assay to determine the extent of interaction between the synthesized molecules and DNA. semanticscholar.org

The findings from this study indicated that the tested compounds generally exhibited a moderate affinity for DNA. This was evidenced by a discernible decrease in the absorbance of a DNA/methyl green complex upon introduction of the test compounds. semanticscholar.org Methyl green is a dye that intercalates into the major groove of DNA, and its displacement by a test compound leads to a change in absorbance, which can be quantified to assess binding affinity.

Among the synthesized series of 2,4-diaminoquinazoline compounds, specific derivatives showed a more pronounced interaction with DNA. In particular, compounds designated as 4a and 5d in the study were identified as having the most significant DNA-binding affinity compared to the other tested molecules. semanticscholar.org The introduction of an aryl amino group at the C2 position of the quinazoline ring was a key structural feature of the synthesized compounds, which was hypothesized to enhance the binding capability with DNA through mechanisms such as hydrogen bonding. semanticscholar.org

The demonstrated affinity of these 2,4-dianilinoquinazoline derivatives for DNA suggests that their cytotoxic effects may, at least in part, be mediated through direct interactions with the genetic material. sciencepub.net This aligns with the broader understanding that many quinazoline-based drugs exert their anticancer effects through mechanisms that involve DNA binding and subsequent inhibition of crucial cellular machinery. sciencepub.net

Research Findings on DNA Binding Affinity of 2-Anilino-4-alkylaminoquinazoline Derivatives

| Compound ID | Observation | Relative DNA Binding Affinity |

| Series 4a-d & 5a-d | Decrease in absorbance of DNA/methyl green complex | Moderate |

| 4a | Best DNA-binding affinity among tested compounds | High |

| 5d | Best DNA-binding affinity among tested compounds | High |